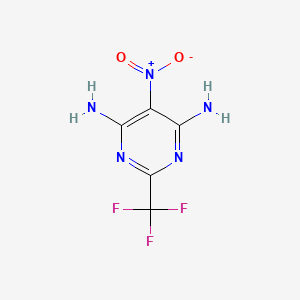

5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C5H3F3N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of nitro and trifluoromethyl groups in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine typically involves the nitration of 2-(trifluoromethyl)pyrimidine-4,6-diamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diamine.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

- 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diol

- 2-(Trifluoromethyl)pyrimidine-4,6-diamine

- 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diamine

Uniqueness

5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings regarding its biological activity, supported by data tables and relevant case studies.

This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a pyrimidine ring. These functional groups are known to influence the compound's chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have reported that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 μg/mL | |

| Staphylococcus aureus | 16 μg/mL | |

| Candida albicans | 64 μg/mL |

The compound shows varying levels of activity against different microorganisms, with lower MIC values indicating higher potency.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of this compound

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.

The biological activity of this compound is thought to be linked to its ability to interact with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, molecular docking studies have indicated that it binds effectively to targets associated with tumor growth regulation, such as vascular endothelial growth factor receptor (VEGFR) and cyclin-dependent kinases (CDKs) .

Case Studies

- Study on Anticancer Properties : A study evaluated the effects of this compound on human cancer cell lines. The results showed significant apoptosis induction in treated cells compared to controls. The study emphasized the compound's potential as a lead for developing new anticancer agents .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics .

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N5O2/c6-5(7,8)4-11-2(9)1(13(14)15)3(10)12-4/h(H4,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOKVPMMZCLXPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)C(F)(F)F)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652817 |

Source

|

| Record name | 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-74-2 |

Source

|

| Record name | 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.